molecular formula C10H13ClN2O3S B2834278 4-(Trimethyl-ureido)-benzenesulfonyl chloride CAS No. 680185-47-1

4-(Trimethyl-ureido)-benzenesulfonyl chloride

Cat. No. B2834278
CAS RN: 680185-47-1
M. Wt: 276.74
InChI Key: HPCZEBRXJDXUBN-UHFFFAOYSA-N
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Description

4-(Trimethyl-ureido)-benzenesulfonyl chloride, also known as TUBSC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is used as a reagent in various organic synthesis reactions.

Mechanism Of Action

The mechanism of action of 4-(Trimethyl-ureido)-benzenesulfonyl chloride is not fully understood. However, it is believed to react with primary and secondary amines to form stable sulfonamide derivatives. These sulfonamide derivatives have been shown to exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Biochemical and Physiological Effects
4-(Trimethyl-ureido)-benzenesulfonyl chloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(Trimethyl-ureido)-benzenesulfonyl chloride has potent antimicrobial activity against a variety of bacterial and fungal strains. It has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have not been conducted yet, and therefore the physiological effects of 4-(Trimethyl-ureido)-benzenesulfonyl chloride are not fully understood.

Advantages And Limitations For Lab Experiments

4-(Trimethyl-ureido)-benzenesulfonyl chloride has several advantages as a reagent for lab experiments. It is easy to synthesize, and the reaction conditions are mild. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has also been shown to be highly reactive, which makes it a useful reagent for the synthesis of various sulfonamide derivatives. However, 4-(Trimethyl-ureido)-benzenesulfonyl chloride has some limitations as well. It is highly reactive and can be hazardous if not handled properly. It is also expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-(Trimethyl-ureido)-benzenesulfonyl chloride. One area of research could be to investigate the physiological effects of 4-(Trimethyl-ureido)-benzenesulfonyl chloride in vivo. Another area of research could be to explore the potential of 4-(Trimethyl-ureido)-benzenesulfonyl chloride as a reagent for the synthesis of novel sulfonamide derivatives with improved biological activities. Additionally, 4-(Trimethyl-ureido)-benzenesulfonyl chloride could be used as a starting material for the synthesis of other organic compounds with potential applications in scientific research.
Conclusion
In conclusion, 4-(Trimethyl-ureido)-benzenesulfonyl chloride is a highly reactive compound that has been extensively studied for its potential applications in scientific research. It is a useful reagent for the synthesis of sulfonamide derivatives with promising biological activities. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has several advantages as a reagent for lab experiments, but it also has some limitations. There are several future directions for research on 4-(Trimethyl-ureido)-benzenesulfonyl chloride, which could lead to the development of novel compounds with potential applications in scientific research.

Synthesis Methods

4-(Trimethyl-ureido)-benzenesulfonyl chloride can be synthesized by reacting 4-aminobenzenesulfonyl chloride with trimethylurea in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of 4-(Trimethyl-ureido)-benzenesulfonyl chloride is shown below:

Scientific Research Applications

4-(Trimethyl-ureido)-benzenesulfonyl chloride has been used in various scientific research applications. One of its primary uses is as a reagent for the synthesis of sulfonamide derivatives. Sulfonamides are a class of organic compounds that have been used as antibiotics, diuretics, and antidiabetic agents. 4-(Trimethyl-ureido)-benzenesulfonyl chloride has been used to synthesize a variety of sulfonamide derivatives that have shown promising biological activities.

properties

IUPAC Name

4-[dimethylcarbamoyl(methyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-12(2)10(14)13(3)8-4-6-9(7-5-8)17(11,15)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCZEBRXJDXUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethyl-ureido)-benzenesulfonyl chloride

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